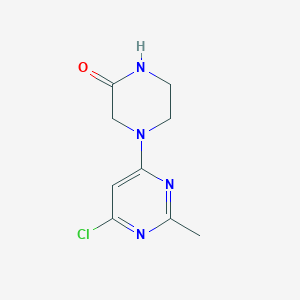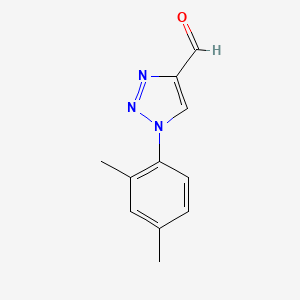
1-(2,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dimethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde, hereafter referred to as DMT, is an aromatic compound that belongs to the class of 1,2,3-triazoles. It is a versatile compound with a range of applications in organic synthesis, and it has been used in the synthesis of various pharmaceuticals and agrochemicals. DMT has been used in a wide range of scientific research, including the synthesis of new compounds and the study of their biological activity.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 1-(2,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde:
Antimicrobial Agents
1-(2,4-Dimethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde has shown significant potential as an antimicrobial agent. Its triazole ring is known for its ability to inhibit the growth of various bacteria and fungi. This compound can be used in the development of new antibiotics and antifungal medications, addressing the growing issue of antibiotic resistance .
Anticancer Research
This compound has been studied for its anticancer properties. The triazole moiety can interact with cancer cell DNA, leading to apoptosis or programmed cell death. Research has indicated that derivatives of this compound can inhibit the proliferation of cancer cells, making it a promising candidate for chemotherapy drugs .
Coordination Chemistry
In coordination chemistry, 1-(2,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde serves as a ligand that can form complexes with various metal ions. These complexes have applications in catalysis, where they can accelerate chemical reactions, and in materials science, where they contribute to the development of new materials with unique properties .
Organic Synthesis
This compound is valuable in organic synthesis as an intermediate. It can be used to synthesize a variety of other chemical compounds, including pharmaceuticals, agrochemicals, and dyes. Its versatility in forming different chemical bonds makes it a crucial building block in synthetic chemistry .
Photodynamic Therapy
In photodynamic therapy (PDT), 1-(2,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde can be used as a photosensitizer. When exposed to light, it produces reactive oxygen species that can kill cancer cells or pathogens. This application is particularly useful in treating localized infections and certain types of cancer .
Fluorescent Probes
The compound can be modified to act as a fluorescent probe in biological imaging. These probes can bind to specific biomolecules and emit fluorescence, allowing researchers to visualize cellular processes in real-time. This application is crucial in studying cell biology and diagnosing diseases .
Material Science
In material science, this compound can be incorporated into polymers to enhance their properties. For example, it can improve the thermal stability, mechanical strength, and chemical resistance of polymers. These enhanced materials have applications in various industries, including automotive, aerospace, and electronics .
Agricultural Chemicals
1-(2,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde can be used in the development of new agrochemicals, such as herbicides and pesticides. Its ability to disrupt the growth of weeds and pests makes it a valuable tool in agriculture, helping to increase crop yields and reduce losses .
Source 1 Source 2 Source 3 Source 4 Source 5 Source 6 Source 7 Source 8
properties
IUPAC Name |
1-(2,4-dimethylphenyl)triazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-8-3-4-11(9(2)5-8)14-6-10(7-15)12-13-14/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEJHLWVJCJFRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=C(N=N2)C=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



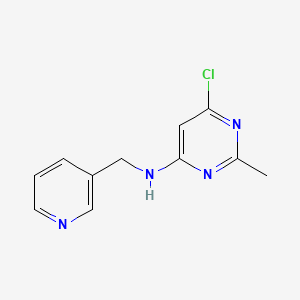

amine](/img/structure/B1467521.png)


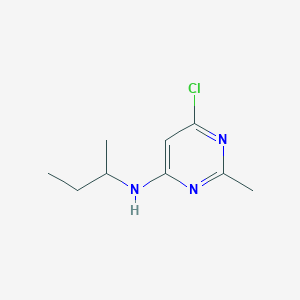
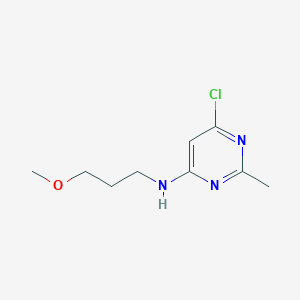
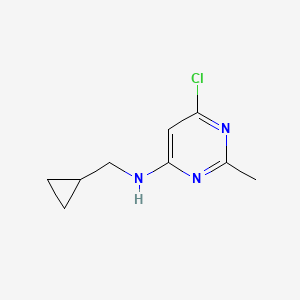
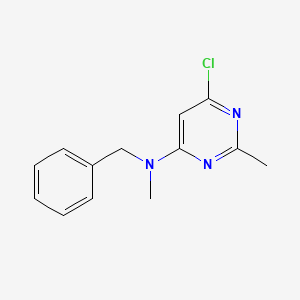
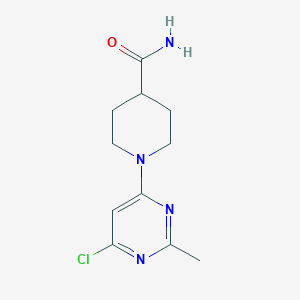
![[1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B1467536.png)
